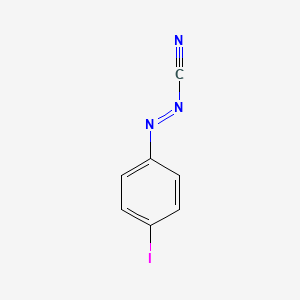

(E)-(4-Iodophenyl)diazene-1-carbonitrile

Description

(E)-(4-Iodophenyl)diazene-1-carbonitrile is an azo compound (diazene) characterized by a trans-configuration (E) around the N=N double bond. Its structure comprises a 4-iodophenyl group and a carbonitrile moiety. This compound is synthesized via Suzuki-Miyaura cross-coupling reactions, as demonstrated in the preparation of hole-transport materials (HTMs) for optoelectronic applications . The iodine substituent enhances molecular polarizability and influences intermolecular interactions, making it relevant in medicinal chemistry and materials science.

Applications include its role as a precursor in anticancer agents (e.g., type D and L inhibitors targeting enzymatic pathways) and antimalarial compounds . Its structural stability and electronic properties also facilitate crystallographic studies, often refined using SHELX software .

Properties

CAS No. |

62453-27-4 |

|---|---|

Molecular Formula |

C7H4IN3 |

Molecular Weight |

257.03 g/mol |

IUPAC Name |

(4-iodophenyl)iminocyanamide |

InChI |

InChI=1S/C7H4IN3/c8-6-1-3-7(4-2-6)11-10-5-9/h1-4H |

InChI Key |

YRBQFZQENSUHBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=NC#N)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4-Iodophenyl)diazene-1-carbonitrile typically involves the diazotization of 4-iodoaniline followed by a coupling reaction with a nitrile-containing compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the diazene group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-(4-Iodophenyl)diazene-1-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the diazene group to amines.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, amines, and nitriles, depending on the specific reaction pathway and conditions used.

Scientific Research Applications

(E)-(4-Iodophenyl)diazene-1-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-(4-Iodophenyl)diazene-1-carbonitrile involves its interaction with molecular targets through its diazene and nitrile groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

Substituting the iodine atom with other halogens (F, Cl, Br) reveals nuanced differences in bioactivity and physicochemical properties.

Table 1: Inhibition Potency of Halogen-Substituted Maleimide Derivatives

| Substituent | Compound | Target Enzyme (MGL) IC50 (μM) |

|---|---|---|

| 4-F | N-(4-Fluorophenyl) | 5.18 |

| 4-Cl | N-(4-Chlorophenyl) | 7.24 |

| 4-Br | N-(4-Bromophenyl) | 4.37 |

| 4-I | N-(4-Iodophenyl) | 4.34 |

Key Findings :

- The 4-iodophenyl derivative exhibits comparable inhibitory potency to bromine (IC50 ~4.3 μM), suggesting that halogen size and electronegativity minimally impact activity in this scaffold .

- Chlorine’s lower potency (IC50 = 7.24 μM) may arise from reduced hydrophobic interactions or steric hindrance.

Substituent Effects in Antimalarial Activity

Replacing the 4-iodophenyl group with other aromatic substituents in cyclohexyl-based antimalarials yields similar efficacy:

Table 2: Antimalarial Activity of R1-Substituted Analogs

| R1 Substituent | Compound | Relative Potency |

|---|---|---|

| 4-tert-butylphenyl | 2 | High |

| 4-methylphenyl | 3 | High |

| 4-iodophenyl | 8 | High |

| 4-cyanophenyl | 9 | High |

| 1-naphthyl | 10 | High |

Key Findings :

Solubility and Crystallographic Behavior

- Solubility : (E)-(4-Iodophenyl)diazene-1-carbonitrile derivatives exhibit high solubility in chlorinated solvents (e.g., dichloromethane, chloroform), enabling uniform thin-film fabrication for optoelectronic devices .

- Crystallography: The iodine atom’s heavy atomic weight facilitates precise X-ray diffraction analysis. For example, 2-(4-iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile was resolved with an R factor of 0.024, highlighting iodine’s role in enhancing electron density contrast .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.